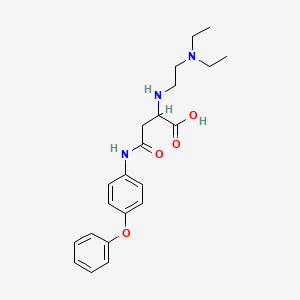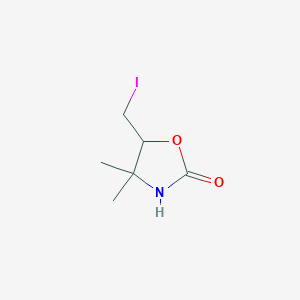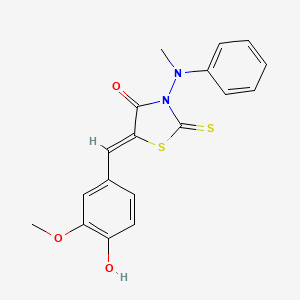![molecular formula C11H9ClN6 B2415256 6-(4-Clorofenil)[1,2,4]triazolo[1,5-a]pirimidina-2,7-diamina CAS No. 303145-69-9](/img/structure/B2415256.png)
6-(4-Clorofenil)[1,2,4]triazolo[1,5-a]pirimidina-2,7-diamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is a chemical compound with the CAS Number: 303145-69-9. It has a molecular weight of 260.69 . This compound is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle has been proposed as a possible surrogate of the purine ring . It has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been explored in various studies . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines . A bibliographic study summarizing the pharmacological importance of the triazolo[1,5-a]pyrimidine ring, the different synthesis routes of these derivatives as well as their reactivity was reported .
Molecular Structure Analysis
The Inchi Code for 6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is 1S/C11H9ClN6/c12-7-3-1-6(2-4-7)8-5-15-11-16-10(14)17-18(11)9(8)13/h1-5H,13H2,(H2,14,17) . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines have been studied in various contexts . For example, Lewis acids catalyzed a three-component coupling reaction for various pyrimidine derivatives synthesis .
Aplicaciones Científicas De Investigación
Síntesis de compuestos heterocíclicos
El compuesto se utiliza en la síntesis de compuestos heterocíclicos. Se ha establecido un método ecológico, sin catalizador y sin aditivos para sintetizar 1,2,4-triazolo[1,5-a]piridinas bajo condiciones de microondas . Esta reacción en tándem implica el uso de enaminonitrilos y benzohidrazidas, un mecanismo de transamidación seguido de adición nucleofílica con nitrilo y posterior condensación para producir el compuesto objetivo en un tiempo de reacción corto .
Actividad antitumoral
Los sistemas policíclicos que contienen la porción [1,2,4]triazolo[1,5-a]-pirimidina se informan como antitumorales . Se pueden utilizar para el tratamiento de varios tipos de cáncer .
Tratamiento de la enfermedad de Alzheimer
Estos compuestos se pueden utilizar para el tratamiento de la enfermedad de Alzheimer . Actúan como antagonistas del receptor 1 del factor liberador de corticotropina .
Tratamiento del insomnio
Los compuestos que contienen la porción [1,2,4]triazolo[1,5-a]-pirimidina se pueden utilizar en el tratamiento del insomnio .
Actividad antiparasitaria
Los complejos de triazolo-pirimidinas con Pt y Ru son altamente activos contra los parásitos . También se pueden utilizar para tratar el cáncer .
Tratamiento de trastornos cardiovasculares
Entre las isoformas de las proteínas de unión a ácidos grasos (FABP), FABP4 y FABP5 se han reconocido como posibles objetivos terapéuticos para algunos trastornos, como la dislipidemia, la enfermedad coronaria y la diabetes .
Tratamiento de trastornos hiperproliferativos
Estos tipos de compuestos se han utilizado en el tratamiento de trastornos hiperproliferativos .
Aplicaciones en ciencias de los materiales
Estos compuestos también tienen diversas aplicaciones en los campos de las ciencias de los materiales .
Mecanismo De Acción
Target of Action
The primary target of 6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from G1 phase to S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression . This interaction results in significant alterations in cell cycle progression, leading to cell growth arrest at the G0-G1 stage . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts this phosphorylation process, leading to cell cycle arrest and potentially inducing apoptosis within cells .
Pharmacokinetics
These studies help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
Action Environment
The nature of the substituent at the 2-position significantly influences the anti-proliferative activity against MCF-7, with better results for derivatives bearing aryl moieties containing larger and lipophilic functional groups . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other chemical groups.
Propiedades
IUPAC Name |
6-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN6/c12-7-3-1-6(2-4-7)8-5-15-11-16-10(14)17-18(11)9(8)13/h1-5H,13H2,(H2,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBHJNXJCRGLDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C(=NC(=N3)N)N=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

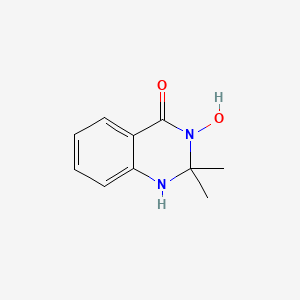
![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2415177.png)
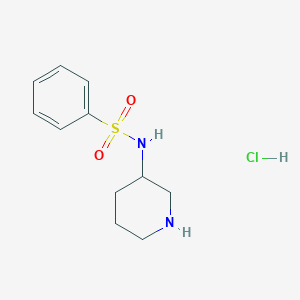

![2-[(6-Chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2415181.png)
![Tert-butyl 4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-ylcarbamate](/img/structure/B2415183.png)
![N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2415184.png)
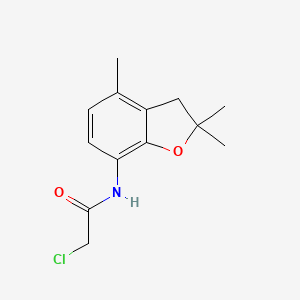
![4-Nitrobenzo[d]isoxazole](/img/structure/B2415190.png)
![2-(4-Fluorophenyl)-2-[(2-hydroxyethyl)amino]acetonitrile](/img/structure/B2415191.png)
